Pyrithyldione

Übersicht

Beschreibung

Pyrithyldione, also known by trade names such as Benedorm , Didropyridine , and Presidon , was invented in 1949 as a psychoactive drug . Initially used as a hypnotic or sedative, it was considered less toxic than barbiturates. due to adverse effects, this compound is no longer in use today.

Wirkmechanismus

Target of Action

Pyrithyldione is a sedative and hypnotic drug . It is known to interact with the central nervous system and increase its depressant activities .

Mode of Action

It is known to induce CYP2D6, an important enzyme involved in drug metabolism . This compound may increase the central nervous system depressant (CNS depressant) activities of various substances .

Biochemical Pathways

It is known that this compound can increase the o-demethylation of codeine by 20%, suggesting it may influence pathways involving codeine metabolism .

Result of Action

This compound is known to have sedative and hypnotic effects . It was indicated in mild cases of insomnia and in small doses as a sedative agent during the day . It was withdrawn from the market due to several cases of agranulocytosis .

Biochemische Analyse

Biochemical Properties

Pyrithyldione plays a role in biochemical reactions by interacting with various enzymes and proteins. One of its notable interactions is with the enzyme cytochrome P450 2D6 (CYP2D6). This compound acts as an inducer of CYP2D6, although it is not as potent as glutethimide. This induction increases the O-demethylation of codeine by approximately 20% . Additionally, this compound’s interaction with gamma-aminobutyric acid (GABA) receptors contributes to its sedative effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It primarily influences the central nervous system by enhancing the activity of GABA receptors, leading to increased inhibitory neurotransmission. This results in sedative and hypnotic effects. This compound also induces CYP2D6, which can alter the metabolism of other drugs processed by this enzyme . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its modulation of GABAergic activity and enzyme induction.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with GABA receptors and CYP2D6. By binding to GABA receptors, this compound enhances the receptor’s response to the neurotransmitter GABA, leading to increased inhibitory signaling in the central nervous system. This action is responsible for its sedative and hypnotic effects. Additionally, this compound induces the expression of CYP2D6, which increases the enzyme’s activity and affects the metabolism of other drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under controlled conditions, but its long-term effects on cellular function have been observed. Studies have shown that prolonged exposure to this compound can lead to agranulocytosis, a condition characterized by a severe reduction in white blood cells . This adverse effect highlights the importance of monitoring the compound’s stability and degradation over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound exhibits sedative and hypnotic effects without significant toxicity. At higher doses, the compound can cause adverse effects, including central nervous system depression and agranulocytosis . These findings underscore the importance of determining the appropriate dosage to minimize toxic effects while achieving the desired therapeutic outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with CYP2D6. The induction of CYP2D6 by this compound enhances the enzyme’s activity, leading to increased metabolism of substrates such as codeine . This interaction can affect metabolic flux and metabolite levels, influencing the pharmacokinetics of co-administered drugs.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound’s distribution is influenced by its lipophilicity, which facilitates its accumulation in fatty tissues . Additionally, this compound’s interaction with transporters and binding proteins can affect its localization and concentration within different tissues.

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, where it interacts with GABA receptors. Its activity is influenced by its ability to cross the blood-brain barrier and accumulate in neural tissues. This compound’s localization to specific compartments, such as synaptic membranes, enhances its interaction with GABA receptors and contributes to its sedative effects .

Vorbereitungsmethoden

Synthesewege:: Pyrithyldion kann durch verschiedene Methoden synthetisiert werden. Eine bemerkenswerte Verbesserung wurde 1959 von Roche patentiert . Leider sind detaillierte Synthesewege in der Literatur rar.

Industrielle Produktion:: Informationen über großtechnische Produktionsverfahren für Pyrithyldion sind begrenzt. Es wurde hauptsächlich für pharmazeutische Zwecke hergestellt.

Analyse Chemischer Reaktionen

Reaktivität:: Pyrithyldion ist eine cyclische Verbindung mit einem Pyridinring und zwei Carbonylgruppen. Es kann verschiedene Reaktionen eingehen, darunter:

Oxidation: Potenzielle Oxidation der Carbonylgruppen.

Reduktion: Reduktion des Pyridinrings oder der Carbonylgruppen.

Substitution: Substitutionsreaktionen am Pyridinstickstoff.

Andere Transformationen: Ringöffnungsreaktionen oder Cyclisierungen.

Häufige Reagenzien und Bedingungen:: Spezifische Reagenzien und Bedingungen für Pyrithyldionreaktionen sind nicht umfassend dokumentiert. wahrscheinlich wären Standardreagenzien der organischen Chemie (z. B. Reduktionsmittel, Oxidationsmittel) beteiligt.

Hauptprodukte:: Die Hauptprodukte, die bei Pyrithyldionreaktionen gebildet werden, hängen von den jeweiligen Reaktionsbedingungen ab. Weitere Forschung ist erforderlich, um diese Produkte umfassend zu untersuchen.

Wissenschaftliche Forschungsanwendungen

Die Anwendungen von Pyrithyldion erstrecken sich über mehrere Bereiche:

Medizin: Historisch als Beruhigungs- und Schlafmittel eingesetzt, obwohl seine Verwendung aufgrund von Nebenwirkungen zurückging.

Chemie: Untersuchung seiner Reaktivität und potenzieller Derivate.

Biologie: Untersuchung seiner Auswirkungen auf zelluläre Prozesse.

Industrie: Begrenzte Anwendungen, aber seine Synthese und Eigenschaften bleiben von Interesse.

5. Wirkmechanismus

Der genaue Mechanismus, durch den Pyrithyldion seine Wirkungen entfaltet, ist nicht vollständig verstanden. Es beinhaltet wahrscheinlich Wechselwirkungen mit Neurotransmittersystemen oder Rezeptoren im zentralen Nervensystem.

Vergleich Mit ähnlichen Verbindungen

Die Einzigartigkeit von Pyrithyldion liegt in seiner Struktur - einem Tetrahydropyridin mit zwei Carbonylgruppen. Ähnliche Verbindungen sind Methyprylon und Glutethimid, die beide ebenfalls als Beruhigungsmittel verwendet wurden, aber Sicherheitsbedenken aufwarfen .

Biologische Aktivität

Pyrithyldione is a sedative-hypnotic drug that has garnered attention due to its biological activity and associated adverse effects, particularly agranulocytosis. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and data tables.

Overview of this compound

This compound was primarily indicated for the treatment of mild insomnia and as a daytime sedative. Despite its initial therapeutic promise, it was withdrawn from the market due to serious safety concerns, particularly the risk of agranulocytosis—a potentially life-threatening condition characterized by a dangerously low level of neutrophils in the blood.

This compound acts on the central nervous system (CNS) to produce sedative effects. It is believed to enhance GABAergic activity, similar to other sedative-hypnotics, although its precise mechanism remains less well-characterized compared to more widely used agents like benzodiazepines.

Agranulocytosis Incidence

A significant concern regarding this compound is its association with agranulocytosis. A study conducted in Spain identified 330 cases of agranulocytosis over a follow-up period of 66.5 million person-years. Among these cases, 11 (6.9%) had been exposed to this compound, yielding an odds ratio (OR) of 200.11 (95% CI: 22.62-infinity) when compared to controls . This alarming statistic prompted regulatory bodies to recommend its withdrawal from the market.

Comparative Risk Analysis

A broader analysis of drug-induced agranulocytosis revealed that this compound was among several drugs significantly associated with this adverse effect. In a population-based study involving 177 cases of agranulocytosis, this compound was identified as one of the drugs contributing to this condition, with an attributable incidence rate below 1:1 million per year .

Summary of Clinical Findings on Agranulocytosis Associated with this compound

| Study Location | Number of Cases | Number Exposed to this compound | Odds Ratio (OR) | Confidence Interval (CI) |

|---|---|---|---|---|

| Spain | 330 | 11 | 200.11 | 22.62 - ∞ |

| Barcelona | 177 | Not specified | Not specified | Not specified |

Adverse Effects and Safety Profile

This compound's safety profile has been heavily scrutinized due to its association with severe adverse effects, particularly agranulocytosis. A retrospective review indicated that while this compound was perceived as a mild hypnotic, its actual risk profile contradicted this perception . The National Commission of Pharmacovigilance in Spain recommended its withdrawal after identifying multiple cases linked to its use.

Eigenschaften

IUPAC Name |

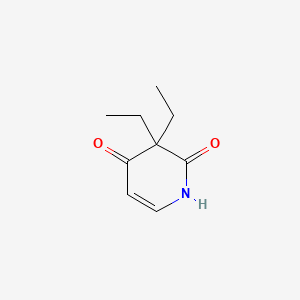

3,3-diethyl-1H-pyridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-9(4-2)7(11)5-6-10-8(9)12/h5-6H,3-4H2,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZASCBIBXNPDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)C=CNC1=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045262 | |

| Record name | Pyrithyldione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-04-3 | |

| Record name | Pyrithyldione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrithyldione [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrithyldione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13331 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pyrithyldione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyrithyldione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrithyldione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrithyldione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRITHYLDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AB20823CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.